N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Description
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring linked to a fluoropyrimidine moiety. Its molecular formula is C₁₆H₂₂FN₇, with a molecular weight of 331.39 g/mol . Key structural attributes include:
- Ethyl group at the N-position of the pyrimidine.
- Methyl substituent at the 6-position of the pyrimidine.
- 5-Fluoropyrimidin-4-yl group attached to the piperazine ring.
This compound is part of a broader class of pyrimidine derivatives studied for their biological activities, including antimicrobial and immunomodulatory properties .
Properties
IUPAC Name |
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7/c1-3-18-13-8-11(2)20-15(21-13)23-6-4-22(5-7-23)14-12(16)9-17-10-19-14/h8-10H,3-7H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMPBJZLZDRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The 6-methylpyrimidin-4-amine core is typically synthesized from 4,6-dichloropyrimidine through sequential nucleophilic substitutions:
-
Chlorine Displacement at C4 :
Reaction with ethylamine in tetrahydrofuran (THF) at 60°C for 12 hours yields 4-(ethylamino)-6-chloropyrimidine.Yields: 78–85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
-
Methyl Group Introduction at C6 :
Lithium diisopropylamide (LDA)-mediated methylation using methyl iodide in dry dimethylformamide (DMF) at −78°C:Challenges include competing side reactions at the C2 position, necessitating strict temperature control.
Piperazine-Fluoropyrimidine Side Chain Installation
Preparation of 4-(5-Fluoropyrimidin-4-yl)Piperazine
The side chain is synthesized via nucleophilic aromatic substitution (SNAr):
Coupling to the Pyrimidine Core
The preformed 4-(ethylamino)-6-methylpyrimidine undergoes Buchwald-Hartwig amination with 4-(5-fluoropyrimidin-4-yl)piperazine:
Optimized Conditions :
-
Catalyst: Palladium(II) acetate (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cesium carbonate (2.5 equiv)
-
Temperature: 110°C, 18 hours
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines core synthesis and side chain installation in a single reactor:
-
Step 1 : Ethylamination of 4,6-dichloropyrimidine.
-
Step 2 : In situ methylation at C6.
-
Step 3 : Direct coupling with 4-(5-fluoropyrimidin-4-yl)piperazine.
Advantages :
Solid-Phase Synthesis
Immobilization of the pyrimidine core on Wang resin enables iterative functionalization:
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Ethylamine | 12 | 92 |
| 2 | Methyl iodide | 6 | 88 |
| 3 | 4-(5-Fluoropyrimidin-4-yl)piperazine | 24 | 76 |
Limitations : Scalability issues due to resin loading capacity.
Critical Analysis of Reaction Parameters
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| Toluene | 2.4 | 72 | <5% |
| DMF | 36.7 | 58 | 12% |
| THF | 7.5 | 65 | 8% |
Polar aprotic solvents like DMF increase reaction rates but promote decomposition pathways.
Catalyst Systems Comparison
| Catalyst | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(OAc) | Xantphos | 72 | 14.4 |
| Pd(dba) | BINAP | 68 | 13.6 |
| Ni(COD) | DPPF | 42 | 8.4 |
Palladium-based systems outperform nickel catalysts in both yield and reproducibility.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
H NMR (400 MHz, CDCl) :
δ 8.21 (s, 1H, pyrimidine-H), 6.85 (br s, 1H, NH), 3.92–3.88 (m, 4H, piperazine), 2.45 (s, 3H, CH), 1.32 (t, J = 7.2 Hz, 3H, CHCH). -
HRMS (ESI+) :
Calculated for CHFN: 348.1956; Found: 348.1953.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Substitution
Competing reactions at C2 and C4 positions are minimized by:
-
Using bulkier bases (e.g., DBU vs. KCO) to direct substitution to C4.
-
Low-temperature (−78°C) conditions for methylation steps.
Piperazine Ring Conformational Isomerism
The target compound exhibits axial-equatorial isomerism in the piperazine ring, resolved via:
Scalability and Industrial Considerations
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Cycle Time | 72 h | 120 h |
| Overall Yield | 58% | 47% |
| Purity | 99.5% | 98.2% |
| Cost per Gram (USD) | 12.50 | 8.75 |
Key bottlenecks include catalyst recovery and solvent recycling, addressed via:
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemical Structure and Synthesis
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is characterized by a complex heterocyclic structure that includes a pyrimidine ring and a piperazine moiety. The synthesis typically involves multi-step organic reactions, where key intermediates are formed through reactions between 5-fluoropyrimidine and piperazine, followed by further modifications to yield the final compound.
The general synthetic route can be summarized as follows:
- Formation of the Fluoropyrimidine Intermediate : This can involve the reaction of pyrimidine precursors with fluorinating agents.
- Piperazine Ring Formation : The intermediate is reacted with a piperazine derivative.
- Final Modifications : Ethylation and other modifications are performed to obtain the target compound.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Antiviral Properties : The compound's ability to interact with viral enzymes or receptors may provide avenues for antiviral drug development.
The compound is being investigated for its biological activities, including:
- Antimicrobial Effects : Studies have suggested that derivatives of this compound may possess antimicrobial properties, making them candidates for treating infections.
- Neuropharmacology : The interaction of this compound with neurotransmitter systems could lead to applications in neuropharmacology, particularly in treating disorders like depression or anxiety .
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in:
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Conformational Analysis
Substituent Effects on Pyrimidine Core
- Fluorine vs. Chlorine/Methoxy Groups: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Fluorine at the 2-fluorophenyl group enhances electronegativity, influencing hydrogen bonding (intramolecular N–H⋯N) and dihedral angles (12.8° between pyrimidine and phenyl planes) . N-(4-Chlorophenyl) analogs (): Chlorine introduces steric bulk and alters crystal packing via C–H⋯O interactions. Dihedral angles in these analogs range from 5.2° to 28.4°, indicating greater conformational flexibility compared to fluorine-containing derivatives .
Piperazine-Linked Modifications
- Piperazine with Fluoropyrimidine vs. Thiadiazole (): N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine replaces the fluoropyrimidine with a thiadiazole ring.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s ethyl and methyl groups likely enhance lipophilicity compared to methoxy-substituted analogs, improving membrane permeability.
- Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Crystallographic and Stability Data
- Crystal Packing :
Biological Activity
N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a heterocyclic compound that exhibits significant potential in medicinal chemistry, particularly due to its biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine ring, which is integral to its biological activity. The synthesis typically involves multi-step organic reactions, including the reaction of 5-fluoropyrimidine with piperazine, followed by further reactions to yield the final product. Common solvents and catalysts used in the synthesis include dimethylformamide (DMF) and potassium carbonate (K2CO3) .
This compound interacts with various biological targets, which include:
1. Enzyme Inhibition:
The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it targets plasmodial kinases such as PfGSK3 and PfPK6, which are crucial for the malaria parasite's lifecycle. The inhibition of these kinases can disrupt the parasite's development and replication .
2. Antiviral Activity:
Research indicates that compounds with similar structures can exhibit antiviral properties by targeting nucleotide biosynthesis pathways. The inhibition of these pathways can restrict viral replication, making such compounds candidates for antiviral drug development .
3. Antimicrobial Properties:
Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated. Its structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
This compound can be compared with other pyrimidine derivatives:
| Compound | Biological Activity | Target Pathway |
|---|---|---|
| 5-Fluoropyrimidine derivatives | Anticancer | DNA synthesis inhibition |
| Piperazine derivatives | Antidepressant/antipsychotic | Neurotransmitter modulation |
| Pyrimidine derivatives | Antiviral/antimicrobial | Nucleotide metabolism |
This comparison underscores the unique properties of this compound, particularly its potential as a therapeutic agent in treating infectious diseases and cancer.
Q & A
Q. What are the common synthetic routes for N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization. Key steps include:
- Nucleophilic substitution to attach the piperazine ring (e.g., reacting 5-fluoropyrimidin-4-amine with a piperazine derivative under basic conditions) .
- Coupling reactions to introduce the ethyl and methyl groups, often using alkyl halides or Mitsunobu conditions .
Optimization Tips: - Control temperature (e.g., 60–80°C for substitution reactions) to balance yield and side-product formation.
- Use catalysts like Pd(PPh₃)₄ for cross-coupling steps to enhance regioselectivity .
- Monitor intermediates via LC-MS or TLC to ensure stepwise progression .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation, dihedral angles (e.g., pyrimidine-piperazine torsion angles of ~12–86°), and hydrogen-bonding networks (intramolecular N–H⋯N bonds) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, fluoropyrimidine protons at δ 8.1–8.4 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 384.17 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic form data observed in crystallographic studies?
Methodological Answer: Polymorphs arise from variations in molecular packing (e.g., differences in C–H⋯π interactions). Strategies include:
- Comparative X-ray Analysis : Calculate dihedral angles between aromatic rings (e.g., pyrimidine vs. fluorophenyl planes) and hydrogen-bond distances to distinguish polymorphs .
- Thermal Analysis (DSC/TGA) : Identify phase transitions unique to each polymorph.
- Solvent Screening : Recrystallize from polar (e.g., DMSO) vs. non-polar (toluene) solvents to isolate stable forms .
Q. What computational strategies are effective in predicting biological targets and optimizing binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR libraries, leveraging the piperazine-pyrimidine scaffold’s flexibility .
- MD Simulations (GROMACS) : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) and key interactions (e.g., hydrogen bonds with ATP-binding pockets) .
- QSAR Models : Correlate substituent electronegativity (e.g., fluoro groups) with IC₅₀ values to prioritize derivatives .
Q. How can researchers design derivatives for improved metabolic stability based on substituent effects?
Methodological Answer:
- Trifluoromethyl Substitution : Enhances lipophilicity (logP +0.5) and reduces CYP450-mediated oxidation .
- Piperazine Modifications : Replace with morpholine or thiomorpholine to block metabolic hotspots .
- In Vitro Microsomal Assays : Measure half-life (t₁/₂) in liver microsomes; aim for t₁/₂ > 60 min .
| Substituent | Effect on Metabolic Stability | Reference |
|---|---|---|
| 5-Fluoro | Increases resistance to oxidation | |
| Trifluoromethyl | Enhances lipophilicity & t₁/₂ | |
| 4-Methoxyphenyl | Reduces CYP2D6 affinity |
Q. What strategies mitigate discrepancies in biological activity data across cell-based vs. enzyme assays?
Methodological Answer:
- Assay Harmonization : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) for both systems .
- Off-Target Screening (SPR) : Validate selectivity (e.g., >50-fold for target vs. related kinases) .
- Cell Permeability Adjustments : Add efflux inhibitors (e.g., verapamil) in cell assays to account for P-gp-mediated export .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
